molecular formula C7H12OS B1296296 2,2,4,4-Tetramethylthietan-3-one CAS No. 58721-01-0

2,2,4,4-Tetramethylthietan-3-one

Cat. No. B1296296
CAS RN: 58721-01-0
M. Wt: 144.24 g/mol
InChI Key: RDTYEOXWKJSNTK-UHFFFAOYSA-N
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Patent
US04692512

Procedure details

The 2,2,4,4-tetramethylthietan-3-one of Example 9, Step 1a, was converted to the corresponding oxime using hydroxylamine hydrochloride and sodium acetate by the procedure described in Example 12B of U.S. Pat. No. 4,411,925. The oxime (12.0 g., 0.045 moles) in 50 ml. of THF was added dropwise to a stirred suspension of LiAlH4 (6 g., 0.15 moles) in 50 ml. of THF at 0° C. After addition of the oxime was completed, the reaction mixture was allowed to warm to room temperature and was then refluxed for 1.5 hours. The reaction was carefully quenched by dropwise addition of 6 ml. of H2O, 6 ml. of 15% NaOH and 18 ml. of H2O. The quenched solution was filtered and the filtrate evaporated to give 8 g. of crude amine. The crude amine was purified by silica gel chromatography with 5% methanol/chloroform as the eluting solvent. Yield: 3.8 l g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
oxime
Quantity
12 g
Type
reactant
Reaction Step Six
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[C:5](=O)[C:4]([CH3:8])([CH3:7])[S:3]1.Cl.[NH2:11]O.C([O-])(=O)C.[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][C:2]1([CH3:9])[CH:5]([NH2:11])[C:4]([CH3:8])([CH3:7])[S:3]1 |f:1.2,3.4,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(SC(C1=O)(C)C)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
oxime
Quantity
12 g
Type
reactant
Smiles
Step Seven
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched by dropwise addition of 6 ml
FILTRATION
Type
FILTRATION
Details
The quenched solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give 8 g
CUSTOM
Type
CUSTOM
Details
The crude amine was purified by silica gel chromatography with 5% methanol/chloroform as the eluting solvent

Outcomes

Product
Name
Type
Smiles
CC1(SC(C1N)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.